Cas no 85144-29-2 (2-Octynoic acid, 1,1-dimethylethyl ester)

2-Octynoic acid, 1,1-dimethylethyl ester 化学的及び物理的性質
名前と識別子
-
- 2-Octynoic acid, 1,1-dimethylethyl ester
- EN300-786772
- tert-butyl oct-2-ynoate
- 85144-29-2
- SCHEMBL1088614
-
- インチ: InChI=1S/C12H20O2/c1-5-6-7-8-9-10-11(13)14-12(2,3)4/h5-8H2,1-4H3
- InChIKey: RJIMUIROLBEVRW-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 196.146329876Da
- どういたいしつりょう: 196.146329876Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 234
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 26.3Ų
2-Octynoic acid, 1,1-dimethylethyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-786772-1.0g |
tert-butyl oct-2-ynoate |
85144-29-2 | 95% | 1.0g |
$1315.0 | 2024-05-22 | |
Enamine | EN300-786772-0.1g |
tert-butyl oct-2-ynoate |
85144-29-2 | 95% | 0.1g |
$1157.0 | 2024-05-22 | |
Enamine | EN300-786772-5.0g |
tert-butyl oct-2-ynoate |
85144-29-2 | 95% | 5.0g |
$3812.0 | 2024-05-22 | |
Enamine | EN300-786772-10.0g |
tert-butyl oct-2-ynoate |
85144-29-2 | 95% | 10.0g |
$5652.0 | 2024-05-22 | |
Enamine | EN300-786772-2.5g |
tert-butyl oct-2-ynoate |
85144-29-2 | 95% | 2.5g |
$2576.0 | 2024-05-22 | |
Enamine | EN300-786772-0.25g |
tert-butyl oct-2-ynoate |
85144-29-2 | 95% | 0.25g |
$1209.0 | 2024-05-22 | |
Enamine | EN300-786772-0.05g |
tert-butyl oct-2-ynoate |
85144-29-2 | 95% | 0.05g |
$1104.0 | 2024-05-22 | |
Enamine | EN300-786772-0.5g |
tert-butyl oct-2-ynoate |
85144-29-2 | 95% | 0.5g |
$1262.0 | 2024-05-22 |
2-Octynoic acid, 1,1-dimethylethyl ester 関連文献
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Marco A. Squillaci,Léo Peyruchat,Cyriaque Genet,Thomas W. Ebbesen,Paolo Samorì Nanoscale, 2019,11, 19315-19318
-
Keiji Murayama,Frédéric Rosu,Hiromu Kashida,Hiroyuki Asanuma Chem. Sci., 2013,4, 3693-3698
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
-
Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
2-Octynoic acid, 1,1-dimethylethyl esterに関する追加情報
Recent Advances in the Study of 2-Octynoic acid, 1,1-dimethylethyl ester (CAS: 85144-29-2) in Chemical Biology and Pharmaceutical Research
The compound 2-Octynoic acid, 1,1-dimethylethyl ester (CAS: 85144-29-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug development. This ester derivative of 2-octynoic acid is characterized by the presence of a tert-butyl ester group, which enhances its stability and reactivity in various synthetic and biological contexts. Recent studies have explored its utility as a building block in organic synthesis, as well as its potential pharmacological activities.
One of the key areas of research involving 2-Octynoic acid, 1,1-dimethylethyl ester is its role in the synthesis of bioactive molecules. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its effectiveness as an intermediate in the preparation of novel anti-inflammatory agents. The study highlighted the compound's ability to undergo selective functionalization, enabling the creation of derivatives with enhanced biological activity. The researchers utilized advanced spectroscopic techniques, including NMR and mass spectrometry, to confirm the structural integrity of the synthesized compounds.
In addition to its synthetic applications, 2-Octynoic acid, 1,1-dimethylethyl ester has been investigated for its potential therapeutic effects. A recent preclinical study published in Bioorganic & Medicinal Chemistry Letters explored its anti-cancer properties, particularly its ability to inhibit the proliferation of certain cancer cell lines. The study reported that the compound exhibited moderate cytotoxicity against breast cancer cells, suggesting its potential as a lead compound for further optimization. Mechanistic studies indicated that the compound may act by interfering with cellular signaling pathways involved in cell cycle regulation.
The pharmacokinetic properties of 2-Octynoic acid, 1,1-dimethylethyl ester have also been a subject of recent investigation. A 2024 study in the European Journal of Pharmaceutical Sciences examined its metabolic stability and bioavailability in animal models. The findings revealed that the tert-butyl ester group contributes to improved metabolic stability compared to other ester derivatives, making it a promising candidate for further drug development. However, the study also noted challenges related to its low aqueous solubility, which may limit its oral bioavailability.
From a safety perspective, preliminary toxicological assessments of 2-Octynoic acid, 1,1-dimethylethyl ester have been conducted. A recent report in Regulatory Toxicology and Pharmacology presented data from acute toxicity studies in rodents, which indicated a favorable safety profile at therapeutic doses. However, the authors emphasized the need for more comprehensive long-term toxicity studies to fully evaluate its safety for potential clinical applications.
Looking ahead, researchers are exploring innovative formulation strategies to overcome the solubility limitations of 2-Octynoic acid, 1,1-dimethylethyl ester. Recent work published in the International Journal of Pharmaceutics has investigated nanoparticle-based delivery systems to enhance its bioavailability. These advancements, combined with ongoing structure-activity relationship studies, position this compound as an important focus area in medicinal chemistry research.
In conclusion, 2-Octynoic acid, 1,1-dimethylethyl ester (CAS: 85144-29-2) represents a versatile chemical entity with significant potential in pharmaceutical research. Its dual role as a synthetic building block and a bioactive molecule makes it particularly valuable for drug discovery efforts. As research continues to elucidate its mechanisms of action and optimize its pharmacological properties, this compound may emerge as a key player in the development of novel therapeutic agents.
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